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molecular formula CH7NO B8139708 Ammonia methanol

Ammonia methanol

Cat. No. B8139708
M. Wt: 49.073 g/mol
InChI Key: CBHOOMGKXCMKIR-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

2-Cyclopropyl-5-methyl-7-(3-oxocyclopentyl)-6-phenyl-1,3-benzoxazole-4-carbonitrile (I-303) (44 mg, 0.12 mmol) was dissolved in chloroform (1 ml) and methanol (1 ml), and at 0° C., dimethylamine (2 M tetrahydrofuran solution) (247 μl, 0.49 mmol), acetic acid (29 μl, 0.49 mmol) and sodium cyanoborohydride (33 mg, 0.49 mmol) were added. The solution was gradually warmed up to room temperature, then stirred for 21 hours, and fractionated with chloroform and an aqueous saturated sodium hydrogencarbonate solution. The aqueous layer was extracted twice with chloroform. The organic layers were combined, washed with saturated brine, and dried over anhydrous sodium sulfate. The insoluble matter was separated by filtration, the solvent was evaporated away and the resulting residue was purified by preparative TLC (eluent, chloroform:7 N ammonia/methanol solution=97:3, v/v) to obtain 2-cyclopropyl-7-[(1R*,3R*)-3-(dimethylamino)cyclopentyl]-5-methyl-6-phenyl-1,3-benzoxazole-4-carbonitrile (#141) (9.6 mg, 20%) as a white solid. Next, 2-cyclopropyl-7-[(1R*,3S*)-3-(dimethylamino)cyclopentyl]-5-methyl-6-phenyl-1,3-benzoxazole-4-carbonitrile (#142) (26 mg, 55%) was obtained as a white solid.
Name
2-Cyclopropyl-5-methyl-7-(3-oxocyclopentyl)-6-phenyl-1,3-benzoxazole-4-carbonitrile
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
247 μL
Type
reactant
Reaction Step Three
Quantity
29 μL
Type
reactant
Reaction Step Three
Quantity
33 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][C:6]3[C:7](=[C:9]([C:26]#[N:27])[C:10]([CH3:25])=[C:11]([C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=4)[C:12]=3[CH:13]3[CH2:17][CH2:16][C:15](=O)[CH2:14]3)[N:8]=2)[CH2:3][CH2:2]1.[CH3:28][NH:29][CH3:30].C(O)(=O)C.C([BH3-])#N.[Na+].C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.CO>[NH3:8].[CH3:4][OH:5].[CH:1]1([C:4]2[O:5][C:6]3[C:7](=[C:9]([C:26]#[N:27])[C:10]([CH3:25])=[C:11]([C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=4)[C:12]=3[C@@H:13]3[CH2:17][CH2:16][C@@H:15]([N:29]([CH3:30])[CH3:28])[CH2:14]3)[N:8]=2)[CH2:3][CH2:2]1 |f:3.4,5.6,9.10|

Inputs

Step One
Name
2-Cyclopropyl-5-methyl-7-(3-oxocyclopentyl)-6-phenyl-1,3-benzoxazole-4-carbonitrile
Quantity
44 mg
Type
reactant
Smiles
C1(CC1)C=1OC=2C(N1)=C(C(=C(C2C2CC(CC2)=O)C2=CC=CC=C2)C)C#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
247 μL
Type
reactant
Smiles
CNC
Name
Quantity
29 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
33 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by preparative TLC (eluent, chloroform

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C1(CC1)C=1OC=2C(N1)=C(C(=C(C2[C@H]2C[C@@H](CC2)N(C)C)C2=CC=CC=C2)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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